3-Bromo-4-(dimethylamino)benzyl alcohol
Description
Synthesis Analysis
The synthesis of this compound involves several methods, including nucleophilic substitution reactions. One common approach is the reaction of 4-(dimethylamino)benzyl alcohol with N-bromosuccinimide (NBS) . During this process, NBS serves as the bromine source, leading to the formation of the desired 3-bromo derivative. The reaction proceeds via a free radical mechanism, where NBS generates a succinimidyl radical that abstracts a hydrogen atom from the benzylic position, resulting in the formation of 3-bromo-4-(dimethylamino)benzyl alcohol .
Chemical Reactions Analysis
Future Directions
: Reactions at the benzylic position (video) | Khan Academy : 3-(Dimethylamino)benzyl alcohol 97 23501-93-1 - MilliporeSigma : 4-(Dimethylamino)benzyl alcohol | 1703-46-4 - MilliporeSigma : [17.6: Reactions of Alcohols - Chemistry LibreTexts](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_%28Morsch_et_al.%29/17%
properties
IUPAC Name |
[3-bromo-4-(dimethylamino)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-5,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXBUNZTDWFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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